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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethyl acetate

CAS No.: 6807-10-9

Cat. No.: B8451230 Get Quote

Executive Summary
2-(3-Methylphenoxy)ethyl acetate is an organic ester formed by the acetylation of 2-(3-

methylphenoxy)ethanol. Structurally, it belongs to the class of phenoxyethyl esters, compounds

often utilized in the fragrance industry and as intermediates in organic synthesis. While its para-

isomer (2-(p-tolyloxy)ethyl acetate, CAS 6807-11-0) is a well-documented fragrance ingredient

known for its floral and fruity notes, the meta-isomer (3-methyl) is less common in commercial

catalogs and is typically encountered as a custom synthesis target or a specific structural

isomer in structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical analysis of the compound, distinguishing it from

its isomers and outlining robust synthesis and characterization protocols.

Chemical Identity & Nomenclature
A critical distinction must be made between 2-(3-Methylphenoxy)ethyl acetate (the target

alcohol acetate) and Ethyl 2-(3-methylphenoxy)acetate (an acid ester used in herbicide

synthesis). The target compound is an ester of acetic acid and 2-(3-methylphenoxy)ethanol.

Core Identification Data
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Parameter Detail

Chemical Name 2-(3-Methylphenoxy)ethyl acetate

IUPAC Name 2-(3-methylphenoxy)ethyl acetate

CAS Number Not Widely Listed (Custom Synthesis Entity)*

Molecular Formula C₁₁H₁₄O₃

Molecular Weight 194.23 g/mol

SMILES CC1=CC(OCCOCC(C)=O)=CC=C1

InChI Key
(Predicted) NHFQSFIBSJPLIW-UHFFFAOYSA-

N (Isomer dependent)

*Note: While the alcohol precursor (CAS 13605-19-1) and the para-isomer (CAS 6807-11-0)

are indexed, the specific CAS for this meta-isomer acetate is not standard in public chemical

inventories. It is treated here as a specialized research chemical.

Synonyms
Acetic acid, 2-(3-methylphenoxy)ethyl ester

2-(m-Tolyloxy)ethyl acetate[1]

Ethylene glycol m-cresyl ether acetate

m-Cresoxyethyl acetate

Physicochemical Profile
The following properties are derived from experimental data of the close structural isomer

(para-isomer) and calculated values for the meta-isomer.
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Property Value (Predicted/Experimental Analog)

Appearance Colorless to pale yellow liquid

Odor Profile
Faint floral, fruity, slightly phenolic (Analogous to

p-isomer)

Boiling Point ~260–265 °C (at 760 mmHg)

Density ~1.07 g/cm³ (at 25 °C)

Refractive Index ~1.503 (at 20 °C)

Solubility
Soluble in ethanol, diethyl ether, chloroform;

Insoluble in water

Flash Point > 110 °C (Closed Cup)

LogP ~2.6 (Estimated)

Synthesis & Manufacturing Protocols
The synthesis of 2-(3-Methylphenoxy)ethyl acetate is most efficiently achieved through a two-

step process starting from m-cresol (3-methylphenol).

Reaction Pathway[4][5][6]
Etherification: Reaction of m-cresol with ethylene carbonate (or 2-chloroethanol) to form 2-

(3-methylphenoxy)ethanol.

Esterification: Acetylation of the alcohol with acetic anhydride or acetyl chloride.

m-Cresol
(CAS 108-39-4)

INTERMEDIATE:
2-(3-Methylphenoxy)ethanol

(CAS 13605-19-1)

Step 1: Hydroxyethylation
140-150°C, 4-6h

Ethylene Carbonate
(Catalyst: K2CO3) TARGET:

2-(3-Methylphenoxy)ethyl acetate

Step 2: Acetylation
Reflux, 2-3h

Acetic Anhydride
(Catalyst: Pyridine/H2SO4)
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Click to download full resolution via product page

Figure 1: Two-step synthesis pathway from m-cresol to the target acetate.

Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 2-(3-Methylphenoxy)ethanol

Reagents: m-Cresol (1.0 eq), Ethylene Carbonate (1.1 eq), Potassium Carbonate (0.05 eq).

Procedure:

Charge a reactor with m-cresol and catalyst (

).

Heat to 140–150 °C.

Slowly add ethylene carbonate over 1 hour (evolution of

gas).

Maintain temperature for 4–6 hours until m-cresol is consumed (monitor via TLC/GC).

Workup: Cool to room temperature. Dissolve in dichloromethane (DCM), wash with water

to remove salts/unreacted carbonate. Dry organic layer over

and concentrate.

Purification: Vacuum distillation (BP ~145°C at 19 Torr) yields the alcohol intermediate

(CAS 13605-19-1).

Step 2: Acetylation to 2-(3-Methylphenoxy)ethyl acetate
Reagents: 2-(3-Methylphenoxy)ethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine

(catalytic) or Sodium Acetate.

Procedure:

Dissolve the alcohol in a solvent (e.g., Toluene or DCM) or use neat conditions.
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Add acetic anhydride dropwise at ambient temperature.

Heat to reflux (if using toluene) or 60 °C for 2–3 hours.

Quench: Add ice water to hydrolyze excess anhydride.

Extraction: Separate the organic layer. Wash with 5%

(to remove acetic acid), then water and brine.

Isolation: Dry over

, filter, and evaporate solvent.

Final Purification: High-vacuum distillation yields the pure ester.

Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are

expected.

Gas Chromatography-Mass Spectrometry (GC-MS)
Molecular Ion (

): m/z 194.[2]

Base Peak: Likely m/z 107/108 (Tropylium ion/Cresol fragment) or m/z 87 (Ethyl acetate

fragment).

Fragmentation Pattern: Loss of acetate group (

) leading to the phenoxyethyl cation.

Proton NMR ( -NMR, 400 MHz, )
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Chemical Shift (

)
Multiplicity Integration Assignment

2.08 Singlet 3H Acetate

2.34 Singlet 3H
Aryl

(meta)

4.15 Triplet 2H (Ether alpha)

4.42 Triplet 2H (Ester alpha)

6.70 – 7.20 Multiplet 4H Aromatic Protons

Applications & Functionality
While less common than the para-isomer, the meta-isomer has specific utility in:

Fragrance Chemistry: Used as a modifier in floral accords (hyacinth, gardenia) to introduce a

drier, more phenolic nuance compared to the sweet para-isomer.

Organic Synthesis: Serves as a protected form of the alcohol or a specific substrate for

enzymatic hydrolysis studies.

Solvent Properties: High-boiling, polar aprotic solvent characteristics suitable for specialized

resin dissolution.

Safety & Handling
Hazard Classification (GHS):

Skin Irritation: Category 2 (Causes skin irritation).

Eye Irritation: Category 2A (Causes serious eye irritation).

Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).
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Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place away from strong oxidizing agents and alkalis (to prevent

hydrolysis).

Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous

organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. angenesci.com [angenesci.com]

2. Ethyl (4-Methylphenoxy)acetate , Package: 5g , Laibo Chem - orionprodutoscientificos
[orionprodutoscientificos.com.br]

To cite this document: BenchChem. [2-(3-Methylphenoxy)ethyl Acetate: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8451230#2-3-methylphenoxy-ethyl-acetate-cas-
number-and-synonyms]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/83611
http://www.thegoodscentscompany.com/data/rw1008121.html
https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/advancedsearch/externalSearch.do?p_type=CASNO&p_value=13605-19-1
https://www.benchchem.com/product/b8451230?utm_src=pdf-custom-synthesis
https://www.angenesci.com/productshow/AGN-PC-00NJR2.html
https://www.orionprodutoscientificos.com.br/ethyl-4-methylphenoxyacetate-package-5g-laibo-chem
https://www.orionprodutoscientificos.com.br/ethyl-4-methylphenoxyacetate-package-5g-laibo-chem
https://www.benchchem.com/product/b8451230#2-3-methylphenoxy-ethyl-acetate-cas-number-and-synonyms
https://www.benchchem.com/product/b8451230#2-3-methylphenoxy-ethyl-acetate-cas-number-and-synonyms
https://www.benchchem.com/product/b8451230#2-3-methylphenoxy-ethyl-acetate-cas-number-and-synonyms
https://www.benchchem.com/product/b8451230#2-3-methylphenoxy-ethyl-acetate-cas-number-and-synonyms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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